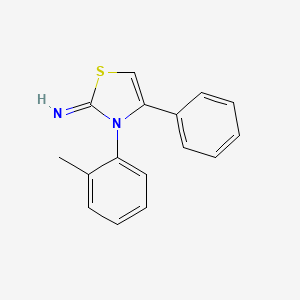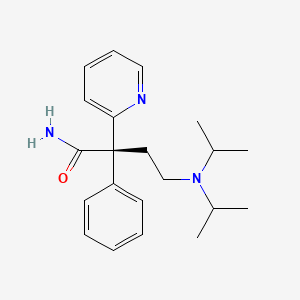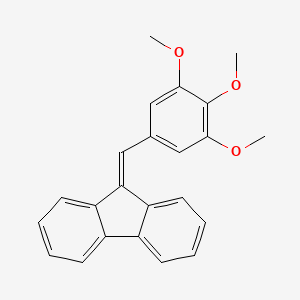
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the phenylmethoxy group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the propanamine group: This step involves the reaction of the phenylmethoxy compound with 3-chloropropanamine under basic conditions.
Dimethylation: The resulting compound is then subjected to dimethylation using reagents like methyl iodide in the presence of a base.
Formation of the maleate salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
化学反応の分析
Types of Reactions
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-2-pentanamine
- N,2-Dimethyl-3-phenylpropanamide
Comparison
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate is unique due to its specific structural features, such as the presence of both phenylmethoxy and phenoxy groups. This gives it distinct chemical and biological properties compared to similar compounds. For example, N,N-Dimethyl-2-pentanamine lacks the aromatic components, while N,2-Dimethyl-3-phenylpropanamide does not have the phenoxy group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
79306-73-3 |
|---|---|
分子式 |
C22H27NO6 |
分子量 |
401.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N,2-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C18H23NO2.C4H4O4/c1-15(12-19-2)13-20-17-10-6-7-11-18(17)21-14-16-8-4-3-5-9-16;5-3(6)1-2-4(7)8/h3-11,15,19H,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
KHVKSQIZMWEXMZ-WLHGVMLRSA-N |
異性体SMILES |
CC(CNC)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(CNC)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


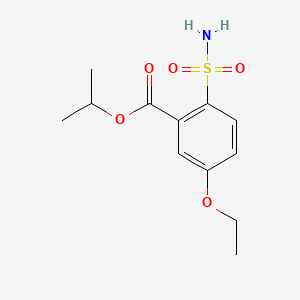
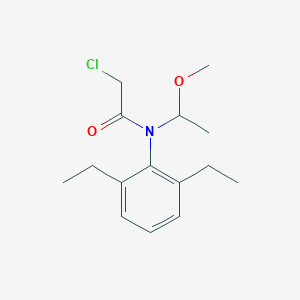
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

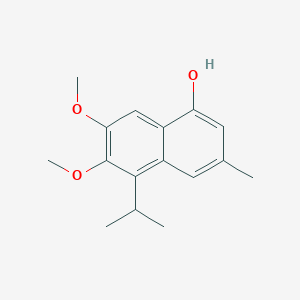

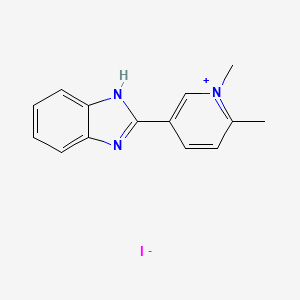
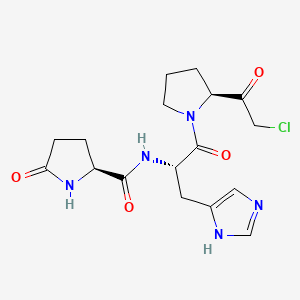
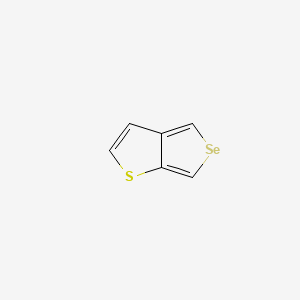
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)

